

IACS-8779 Disodium: A Deep Dive into Innate Immune Activation

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Compound of Interest		
Compound Name:	IACS-8779 disodium	
Cat. No.:	B13922174	Get Quote

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Abstract

IACS-8779 disodium is a potent and synthetic agonist of the Stimulator of Interferatoron Genes (STING) pathway, a critical component of the innate immune system. This technical guide provides an in-depth analysis of IACS-8779's role in activating innate immunity, focusing on its mechanism of action, quantitative potency, and the experimental methodologies used for its characterization. The information presented is intended to support further research and development of STING agonists for therapeutic applications, particularly in immuno-oncology.

Introduction to IACS-8779 and the STING Pathway

The innate immune system provides the first line of defense against pathogens and cellular stress. The STING pathway is a key signaling cascade within the innate immune system that detects the presence of cytosolic DNA, a danger signal that can originate from viruses, bacteria, or damaged host cells. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-pathogen and anti-tumor immune response.

IACS-8779 is a rationally designed cyclic dinucleotide (CDN) analog that acts as a direct agonist of the STING protein. Its chemical structure is optimized for high-potency activation of the STING pathway, leading to robust downstream signaling and potent anti-tumor efficacy.

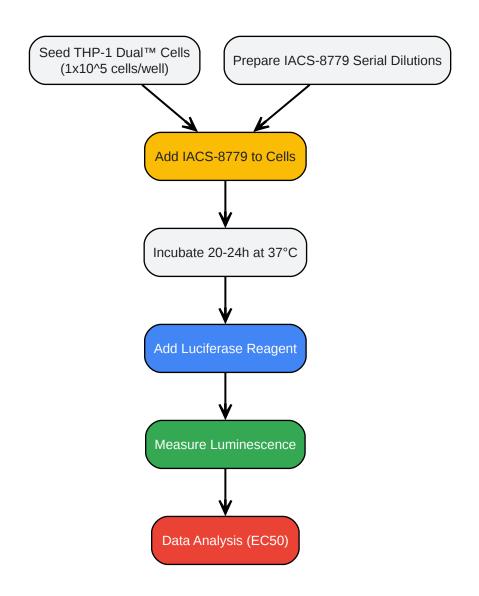


Mechanism of Action: IACS-8779 and STING Signaling

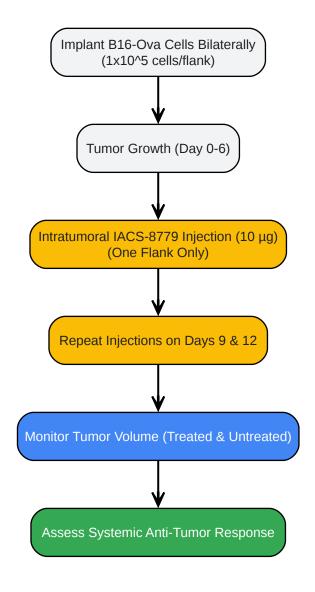
IACS-8779 activates the STING pathway through direct binding to the STING protein, which resides on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of the gene encoding for Interferon-beta (IFN- β) and other IFN-stimulated genes (ISGs). The secreted IFN- β can then act in an autocrine and paracrine manner to further amplify the immune response.











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